2-Methyl-4-(3-thienyl)pyridine

Physicochemical Property Drug Design Medicinal Chemistry

2-Methyl-4-(3-thienyl)pyridine (CAS 1187163-37-6) is a heterocyclic building block composed of a pyridine ring substituted at the 4-position with a thiophen-3-yl group and at the 2-position with a methyl group, with the molecular formula C10H9NS and a molecular weight of 175.25 g/mol. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science, particularly in Suzuki-Miyaura cross-coupling reactions.

Molecular Formula C10H9NS
Molecular Weight 175.25 g/mol
CAS No. 1187163-37-6
Cat. No. B1391893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(3-thienyl)pyridine
CAS1187163-37-6
Molecular FormulaC10H9NS
Molecular Weight175.25 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1)C2=CSC=C2
InChIInChI=1S/C10H9NS/c1-8-6-9(2-4-11-8)10-3-5-12-7-10/h2-7H,1H3
InChIKeyAAGUFRGVBBFNRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-(3-thienyl)pyridine CAS 1187163-37-6: Technical Specifications for Procurement and Research Use


2-Methyl-4-(3-thienyl)pyridine (CAS 1187163-37-6) is a heterocyclic building block composed of a pyridine ring substituted at the 4-position with a thiophen-3-yl group and at the 2-position with a methyl group, with the molecular formula C10H9NS and a molecular weight of 175.25 g/mol . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science, particularly in Suzuki-Miyaura cross-coupling reactions . Its structural features, including the electron-rich thiophene and the basic pyridine nitrogen, confer distinct physicochemical properties that differentiate it from simpler pyridine or thiophene analogs, making it a valuable scaffold for constructing more complex molecules .

Why Generic Thienylpyridines Cannot Substitute for 2-Methyl-4-(3-thienyl)pyridine in Critical Applications


The specific substitution pattern of 2-Methyl-4-(3-thienyl)pyridine—namely, the presence of a methyl group at the 2-position of the pyridine ring—profoundly influences its reactivity, steric profile, and physicochemical properties compared to unsubstituted or differently substituted thienylpyridines. For instance, the methyl group can impact the compound's solubility, lipophilicity (LogP), and electronic distribution, which in turn affect its behavior in cross-coupling reactions, its binding affinity in biological assays, and its overall pharmacokinetic profile when incorporated into larger molecules [1]. While generic thienylpyridines or pyridine-thiophene conjugates might share a core heterocyclic motif, they lack the precise steric and electronic tuning provided by the 2-methyl substituent, rendering them unsuitable for applications where specific molecular recognition or optimized physicochemical parameters are required . Therefore, direct substitution with a close analog like 4-(thiophen-3-yl)pyridine (CAS 21308-82-7) would result in a different spatial arrangement and altered electronic properties, potentially leading to reduced synthetic yield or loss of biological activity in downstream applications [2].

Quantitative Differentiation of 2-Methyl-4-(3-thienyl)pyridine from Structural Analogs


Enhanced Lipophilicity and Calculated LogP Compared to Non-Methylated Analog

The presence of a methyl group at the 2-position of the pyridine ring in 2-Methyl-4-(3-thienyl)pyridine increases its lipophilicity compared to the non-methylated analog 4-(thiophen-3-yl)pyridine. This is reflected in their calculated LogP values. While experimental LogP data for the target compound is not widely published, a reasonable estimate based on structural analogs and computational models suggests a LogP increase of approximately 0.5-1.0 units relative to the non-methylated comparator [1]. This increase in lipophilicity can enhance membrane permeability and alter the compound's distribution profile in biological systems, making it a more suitable starting point for developing CNS-penetrant or orally bioavailable drug candidates .

Physicochemical Property Drug Design Medicinal Chemistry

Distinct Electronic Properties and Reactivity in Cross-Coupling Reactions

The 2-methyl group on the pyridine ring alters the electron density and steric environment around the nitrogen atom and the C4 position, affecting its reactivity in palladium-catalyzed cross-coupling reactions. Specifically, 2-methyl-4-(3-thienyl)pyridine is commonly synthesized via Suzuki-Miyaura coupling of 2-methyl-4-bromopyridine with 3-thienylboronic acid . The presence of the methyl group can influence the rate and yield of this coupling compared to using 4-bromopyridine. While direct comparative kinetic data is not available, the synthetic route is tailored to accommodate the specific steric and electronic demands of the 2-methyl substituted pyridine, leading to optimized yields (typically 70-93%) under green, surfactant-assisted conditions [1]. The use of 4-bromopyridine as a starting material would yield a different product with altered properties and potentially lower yields due to differences in the oxidative addition step.

Synthetic Chemistry Cross-Coupling Reactivity

Potential for Enhanced Biological Activity via Steric and Electronic Tuning

The 2-methyl group on the pyridine ring can significantly impact the binding mode and affinity of molecules containing this scaffold. While direct biological data for the isolated compound 2-Methyl-4-(3-thienyl)pyridine is sparse, structure-activity relationship (SAR) studies on related thienylpyridine derivatives reveal that subtle changes in substitution patterns can lead to marked differences in potency and selectivity. For instance, in a series of p38α MAPK inhibitors, the compound 4-(2-(4-fluorophenyl)thiophen-3-yl)pyridine exhibited a Ki of 0.6 µM against the active phosphorylated form of the kinase [1]. The introduction of a methyl group at the 2-position of the pyridine ring in such a scaffold is expected to alter both the binding conformation and the electronic complementarity within the active site, potentially leading to improved target engagement or reduced off-target effects. While this remains a class-level inference for the target compound, it underscores the importance of the specific substitution pattern for achieving desired biological outcomes.

Biological Activity Structure-Activity Relationship Drug Discovery

Differential Physicochemical Profile for Improved Compound Handling and Formulation

The presence of the methyl group influences the compound's solid-state properties, including density. According to vendor data, the density of 2-Methyl-4-(3-thienyl)pyridine is 1.1±0.1 g/cm³ [1]. In comparison, the non-methylated analog 4-(thiophen-3-yl)pyridine has a predicted density of 1.173±0.06 g/cm³ . While both compounds have similar molecular weights (175.25 g/mol vs. 161.22 g/mol), the slight reduction in density for the methylated derivative can be attributed to the disruption of crystal packing due to the additional methyl group. This difference, though subtle, can impact handling during weighing and dispensing, as well as influence solubility characteristics in various organic solvents. Furthermore, the 2-methyl group provides an additional handle for potential derivatization or metabolic stabilization in drug molecules, offering a distinct advantage in medicinal chemistry campaigns.

Physicochemical Properties Formulation Compound Management

Optimal Research and Industrial Application Scenarios for 2-Methyl-4-(3-thienyl)pyridine


Medicinal Chemistry: Hit-to-Lead Optimization for Kinase Inhibitors

Given its enhanced lipophilicity and potential for modulating binding interactions (Section 3, Evidence 1 & 3), 2-Methyl-4-(3-thienyl)pyridine is ideally suited as a building block for constructing kinase inhibitor scaffolds. The 2-methyl group provides a critical steric and electronic handle for optimizing potency and selectivity, as demonstrated by SAR studies on related thienylpyridine-based p38α MAPK inhibitors (Ki = 0.6 µM) [1]. Researchers can leverage this specific substitution pattern to fine-tune interactions within the ATP-binding pocket or allosteric sites, making it a valuable core for developing novel anticancer or anti-inflammatory agents.

Synthetic Chemistry: Reliable Building Block for Cross-Coupling Reactions

2-Methyl-4-(3-thienyl)pyridine is a robust substrate for Suzuki-Miyaura cross-coupling reactions, as evidenced by optimized synthetic protocols yielding 70-93% under green, surfactant-assisted conditions (Section 3, Evidence 2) [2]. The compound's compatibility with Pd(PPh3)4 catalysis and aqueous media makes it a practical choice for constructing more complex thienylpyridine-containing architectures, including bipyridine ligands for catalysis or extended π-conjugated systems for materials applications. Its defined reactivity profile reduces optimization time and ensures reproducible results in both academic and industrial settings.

Materials Science: Precursor for Conjugated Polymers and Ligands

The distinct electronic properties arising from the 2-methyl substitution on the pyridine ring (Section 3, Evidence 2) make this compound a promising monomer or ligand precursor for designing conjugated polymers and metal-organic frameworks (MOFs). The combination of an electron-rich thiophene and an electron-deficient pyridine creates a donor-acceptor motif that can be exploited in organic electronics, such as organic light-emitting diodes (OLEDs) or photovoltaic devices. The compound's defined density and handling characteristics (Section 3, Evidence 4) further facilitate its use in precise stoichiometric syntheses required for polymer science.

Compound Management: Physicochemically Distinct Alternative to Non-Methylated Analogs

For laboratories and compound management facilities, 2-Methyl-4-(3-thienyl)pyridine offers a quantifiably different physicochemical profile compared to the commonly available 4-(thiophen-3-yl)pyridine (CAS 21308-82-7). As detailed in Section 3 (Evidence 1 & 4), the target compound exhibits a lower density (1.1 vs. 1.173 g/cm³) and a higher estimated LogP, which translates to altered solubility and storage behavior. Procuring this specific derivative, rather than a generic analog, ensures that researchers working on structure-activity relationships or optimizing synthetic routes have access to a building block with well-defined, advantageous properties that directly impact experimental outcomes and reproducibility.

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